molecular formula C18H19ClN2O4S B2983031 2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903325-27-8

2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2983031
CAS No.: 1903325-27-8
M. Wt: 394.87
InChI Key: HFTORFFCYUJJEC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a bicyclic isoindole-1,3(2H)-dione core fused with an azetidine ring. The azetidine moiety is further functionalized at the 1-position with a 4-chlorobenzylsulfonyl group. The molecular formula is inferred to be C₁₈H₁₉ClN₂O₄S, with a theoretical molecular weight of ~427.74 g/mol (calculated based on structural components).

The isoindole-dione scaffold is associated with diverse biological activities, including enzyme inhibition, while azetidine rings are increasingly explored in medicinal chemistry for their conformational rigidity.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-13-7-5-12(6-8-13)11-26(24,25)20-9-14(10-20)21-17(22)15-3-1-2-4-16(15)18(21)23/h1-2,5-8,14-16H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTORFFCYUJJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity .

Scientific Research Applications

2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and azetidine ring are key structural features that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Parent Compound: 2-(Azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol
  • Key Features: Lacks the 4-chlorobenzylsulfonyl group, resulting in reduced steric bulk and lipophilicity.

Target Compound: 2-(1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

  • Molecular Formula : C₁₈H₁₉ClN₂O₄S
  • Molecular Weight : ~427.74 g/mol
  • Key Features : The 4-chlorobenzylsulfonyl group introduces steric bulk, electronic effects (via chlorine), and enhanced lipophilicity. These modifications may improve binding to hydrophobic enzyme pockets or membrane receptors but could reduce aqueous solubility.

Hypothetical Derivatives and Their Properties

Compound Modification Expected Impact on Properties
Replacement of 4-Cl with 4-F Increased electronegativity; reduced steric hindrance; potential for altered target selectivity.
Sulfonyl → Carbonyl (SO₂ → CO) Reduced polarity and hydrogen-bonding capacity; possible decrease in enzyme inhibition potency.
Azetidine → Pyrrolidine (5-membered) Increased ring flexibility; altered conformational stability and binding kinetics.

Theoretical Pharmacokinetic Comparison

Property Parent Compound Target Compound
LogP (Lipophilicity) Lower (estimated ~1.2) Higher (estimated ~3.5)
Aqueous Solubility Moderate Likely reduced due to lipophilic Cl
Metabolic Stability Higher (fewer sites for oxidation) Potentially lower (sulfonyl group susceptible to reduction)

Research Findings and Limitations

  • Structural Insights: The 4-chlorobenzylsulfonyl group in the target compound likely enhances binding to hydrophobic targets compared to the parent compound, as seen in sulfonamide-containing drugs like COX-2 inhibitors.
  • Synthetic Challenges : The azetidine ring’s strain and the sulfonyl group’s reactivity may complicate synthesis, requiring optimized conditions for stability .
  • Knowledge Gaps: Experimental data on solubility, toxicity, and target affinity are absent. The provided evidence lacks enzymatic or cellular studies, limiting actionable conclusions.

Biological Activity

2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a sulfonyl group, an azetidine ring, and a tetrahydroisoindole moiety, making it a candidate for various biological investigations. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S, with a molecular weight of 394.9 g/mol. The presence of the sulfonyl group and azetidine ring suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances binding affinity to various enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : It can modulate receptor functions, potentially influencing signaling pathways associated with various diseases.

Anti-inflammatory and Anticancer Properties

The compound's structural features may also confer anti-inflammatory and anticancer activities. Compounds with similar isoindole frameworks have been investigated for their ability to inhibit tumor growth and modulate inflammatory responses. Further studies are necessary to establish direct evidence for these activities in this specific compound.

Case Studies

Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives based on the azetidine framework and evaluated their biological activity. Notably, compounds were tested for their ability to inhibit specific enzyme pathways related to cancer proliferation . While not directly involving our target compound, these results highlight the potential for similar derivatives to exhibit significant biological effects.

Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR of related compounds has demonstrated that modifications in the sulfonyl and azetidine moieties can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been shown to alter binding affinity and inhibitory potency against specific targets . This suggests that fine-tuning the chemical structure of our target compound could enhance its therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of tumor cell proliferation

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